REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][cH:5][n:6][c:7]2[c:8]([CH3:17])[cH:9][c:10]([N+:14]([O-:15])=[O:16])[c:11]([CH3:13])[c:12]12.[CH3:21][CH2:22][OH:23].[Cl-:20].[Na+:25].[OH-:24].[OH2:18].[OH2:19].[OH2:26]>>[C:1](#[N:2])[c:3]1[cH:4][cH:5][n:6][c:7]2[c:8]([CH3:17])[cH:9][c:10]([NH2:14])[c:11]([CH3:13])[c:12]12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc([N+](=O)[O-])c(C)c2c(C#N)ccnc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(N)c(C)c2c(C#N)ccnc12
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |